molecular formula C37H43N3O10S2 B613765 Sulfo-Cy5-SE CAS No. 146368-14-1

Sulfo-Cy5-SE

Cat. No.: B613765
CAS No.: 146368-14-1
M. Wt: 753.9 g/mol
InChI Key: WXWLHDCCGVWTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5-SE, also known as Sulfo-Cyanine5 Succinimidyl Ester, is a water-soluble, far-red fluorescent dye. It is primarily used for labeling primary amines in peptides, proteins, and oligonucleotides. This compound is highly valued in scientific research due to its excellent photostability, high quantum yield, and compatibility with various biological applications .

Mechanism of Action

Target of Action

Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

This compound is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the nature of the target biomolecule. The primary function of this compound is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .

Pharmacokinetics

The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.

Result of Action

The primary result of this compound’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .

Action Environment

This compound is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility

Biochemical Analysis

Biochemical Properties

Sulfo-Cy5-SE plays a crucial role in biochemical reactions by covalently binding to primary amines on proteins, peptides, and other biomolecules. This binding occurs through the succinimidyl ester group, which reacts with the amine groups to form stable amide bonds. The high molar extinction coefficient and quantum yield of this compound make it an excellent choice for sensitive detection and quantification of labeled biomolecules. It interacts with various enzymes, proteins, and nucleic acids, facilitating their detection and analysis in complex biological samples .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is commonly used to label cell surface proteins, allowing researchers to track and analyze cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of this compound enable the visualization of cellular processes in real-time, providing insights into cell function and behavior. Studies have shown that this compound can influence cell signaling pathways by altering the interactions between labeled proteins and their binding partners .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The succinimidyl ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. This compound can also influence enzyme activity by modifying the structure and function of labeled proteins. Additionally, it can affect gene expression by altering the interactions between transcription factors and their target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as light exposure, temperature, and pH. It is recommended to store this compound at -20°C, protected from light, to maintain its stability. Long-term studies have shown that this compound-labeled proteins can retain their fluorescence and functionality for extended periods, making it suitable for long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound provides clear and specific labeling of target molecules, allowing for accurate detection and analysis. At higher doses, this compound may exhibit toxic or adverse effects, such as interfering with normal cellular functions or causing non-specific labeling. It is essential to optimize the dosage of this compound to achieve the desired labeling efficiency while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The succinimidyl ester group of this compound reacts with primary amines on proteins and peptides, forming stable amide bonds. This covalent attachment allows for the precise labeling of target molecules, enabling their detection and analysis. This compound can also influence metabolic flux and metabolite levels by modifying the structure and function of labeled proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The hydrophilic nature of this compound allows it to diffuse easily through aqueous environments, enabling efficient labeling of target molecules. Additionally, this compound can accumulate in specific tissues or organs, providing valuable information on the distribution and localization of labeled biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, allowing for precise labeling and analysis of subcellular structures. The fluorescent properties of this compound enable the visualization of labeled molecules in real-time, providing insights into their localization and function within cells .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5-SE primarily undergoes nucleophilic substitution reactions due to the presence of the reactive succinimidyl ester group. This allows it to form stable amide bonds with primary amines in peptides, proteins, and oligonucleotides .

Common Reagents and Conditions

The labeling reaction typically requires a small amount of organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solubilize the dye. The reaction is usually carried out at a slightly basic pH (around 8.3) using a bicarbonate buffer .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are the corresponding amide derivatives. These labeled biomolecules retain their biological activity and can be used for various analytical and imaging applications .

Scientific Research Applications

Molecular Imaging

Sulfo-Cy5-SE is extensively utilized in molecular imaging, particularly for in vivo applications. Its high extinction coefficient and large Stokes shift make it suitable for deep tissue imaging, allowing researchers to visualize biological processes with minimal background fluorescence.

  • Fluorescent Probes : this compound has been incorporated into fluorescent probes for tracking cellular processes. For instance, a study demonstrated its use in developing ATP-based Förster Resonance Energy Transfer (FRET) probes that enable real-time monitoring of ATP hydrolysis by measuring fluorescence intensity changes upon enzymatic cleavage .
  • Targeted Imaging in Cancer Diagnostics : The dye has been conjugated with therapeutic agents like docetaxel to create bimodal imaging agents for cancer diagnostics. These agents utilize this compound's far-red fluorescence for enhanced imaging capabilities, providing significant advantages over traditional dyes such as Indocyanine Green (ICG) . The conjugates showed high selectivity towards prostate cancer cells, indicating the potential for targeted therapy and diagnostics.

Bioconjugation

This compound is frequently employed in bioconjugation techniques, allowing for the labeling of proteins, antibodies, and peptides. Its water solubility and pH insensitivity make it an ideal choice for creating stable conjugates.

  • Antibody Conjugates : Research has shown that this compound can be effectively used to label antibodies without compromising their binding affinity. A systematic study highlighted how different functional groups on antibody-fluorophore conjugates affect their properties, demonstrating that this compound maintains a favorable tumor-to-background ratio in vivo .
  • Peptide Labeling : The dye has also been utilized for labeling peptides, enhancing their visibility in various assays. This application is critical in studying peptide interactions and dynamics within biological systems .

Biosensing Applications

The unique optical properties of this compound have led to its use in biosensing applications, particularly as a chemosensor for detecting metal ions.

  • Chemosensing : A recent study explored the use of Sulfo-Cy5 as a colorimetric chemosensor for metal cations such as copper and iron. The dye demonstrated a significant color change upon interaction with these ions, indicating its potential as a sensitive detector for environmental and biological monitoring .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other common fluorophores:

Property/FluorophoreThis compoundIndocyanine GreenCy3Cy5.5
Excitation Wavelength (nm) 640800550675
Emission Wavelength (nm) 656810570695
Solubility Water-solubleWater-solubleWater-solubleWater-soluble
Quantum Yield 28%0.3%HighModerate
Applications Molecular imaging, bioconjugation, biosensingIn vivo imagingProtein labelingTargeted molecular imaging

Case Studies

  • In Vivo Imaging of Cancer Cells : A study utilized this compound conjugates to visualize prostate cancer cells expressing prostate-specific membrane antigen (PSMA). The results indicated effective cellular uptake and localization within cancer cells, highlighting the dye's utility in targeted cancer therapies .
  • Monitoring Enzymatic Activity : Researchers developed ratiometric FRET probes using this compound to monitor ATP hydrolysis by various enzymes. The probes exhibited significant changes in fluorescence ratios upon cleavage, demonstrating their effectiveness in studying enzymatic mechanisms .

Biological Activity

Sulfo-Cy5-SE is a sulfonated cyanine dye that has gained attention in biological research due to its unique properties and applications in fluorescence imaging and sensing. This article provides an in-depth exploration of the biological activity of this compound, including its synthesis, fluorescence characteristics, biological interactions, and potential applications in biomedical research.

This compound (Chemical Formula: C37H43N3O10S2) is characterized by its high hydrophilicity and aqueous solubility, which make it suitable for various biological applications. The dye exhibits strong fluorescence with an excitation maximum at 640 nm and an emission maximum at 656 nm, making it ideal for in vivo imaging and detection tasks where minimal background interference is desired .

Synthesis and Fluorescence Characteristics

The synthesis of this compound involves the introduction of sulfonate groups, enhancing its solubility in aqueous environments. The dye's exceptional extinction coefficient and quantum yield (approximately 28%) allow for high sensitivity in fluorescence applications. Its spectral properties enable effective use in Förster Resonance Energy Transfer (FRET) systems, where changes in fluorescence intensity can be monitored to study molecular interactions .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro experiments:

  • Cellular Uptake : In experiments involving prostate cancer cell lines (LNCaP and 22Rv1), this compound was conjugated with a targeting vector for Prostate-Specific Membrane Antigen (PSMA). The results indicated selective uptake by PSMA-positive cells, with LNCaP cells showing a higher accumulation of the dye compared to PC-3 cells, which do not express PSMA .
  • Cytotoxicity Assessment : The cytotoxic effects of conjugates containing this compound were evaluated against LNCaP and 22Rv1 cell lines. The IC50 values indicated that the conjugates exhibited significant cytotoxicity, with LNCaP cells being more sensitive than 22Rv1 cells. For instance, the IC50 for LNCaP was found to be approximately 100 nM .
  • Fluorescence Imaging : Fluorescence microscopy revealed distinct localization patterns within the cells. In LNCaP cells, the dye primarily localized within vesicles, while in 22Rv1 cells, a more diffuse staining pattern was observed. This differential localization suggests varying cellular uptake mechanisms influenced by PSMA expression levels .

Case Studies

A notable case study involved using this compound as a fluorescent marker in FRET assays to monitor ATP cleavage reactions. The study demonstrated a significant increase in fluorescence intensity upon substrate cleavage, indicating that this compound could serve as an effective ratiometric probe for biochemical assays .

Applications in Biomedical Research

The unique properties of this compound position it as a valuable tool for various applications:

  • In Vivo Imaging : Due to its high tissue penetration and low background fluorescence, this compound is suitable for real-time imaging of tumors and other biological processes.
  • Targeted Drug Delivery : By conjugating this compound with therapeutic agents or targeting ligands, researchers can enhance the specificity and efficacy of drug delivery systems.
  • Sensing Applications : Its ability to act as a chemosensor for metal ions (e.g., Cu²⁺ and Fe³⁺) highlights its potential in environmental and physiological monitoring .

Summary Table of Biological Activity Findings

Parameter LNCaP Cells 22Rv1 Cells PC-3 Cells
PSMA Expression HighModerateNone
IC50 (nM) 100130>200
Fluorescence Localization VesicularDiffuseMinimal
Cytotoxicity HighModerateLow

Properties

CAS No.

146368-14-1

Molecular Formula

C37H43N3O10S2

Molecular Weight

753.9 g/mol

IUPAC Name

(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49)

InChI Key

WXWLHDCCGVWTDZ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C

Purity

97%min

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.